Nitrazolam

Overview

Description

Nitrazolam is a synthetic benzodiazepine derivative that has been studied for its potential therapeutic effects in the treatment of anxiety, insomnia, and other neurological disorders. It has been shown to have a high affinity for the GABAA receptor and to possess potent anxiolytic, sedative, and anticonvulsant properties. In addition, this compound has been studied for its potential use in the treatment of alcohol withdrawal symptoms, drug addiction, and for the treatment of anxiety and insomnia in the elderly.

Scientific Research Applications

1. Microscale Syntheses for Forensic Laboratories

Nitrazolam, a designer benzodiazepine, has been involved in the development of microscale syntheses for use as reference materials in forensic laboratories. These syntheses use polymer-supported reagents and are performed on a microscale, providing time and cost savings for qualitative identifications in forensic casework. This approach is particularly useful when reference material for new psychoactive substances like this compound is commercially unavailable (Dowling et al., 2018).

2. Photoclickable Surfaces for Profluorescent Covalent Polymer Coatings

This compound derivatives have been utilized in the development of photoclickable surfaces for covalent polymer coatings. This involves a nitrile imine-mediated tetrazole-ene cycloaddition reaction, which is initiated by UV irradiation and proceeds rapidly at ambient temperature, yielding a highly fluorescent linkage. Such advancements are significant in the field of material science and surface engineering (Dietrich et al., 2012).

3. Nitrile Imines in Chemical Synthesis

Nitrile imines, closely related to this compound, have shown potential in chemical synthesis, particularly in cycloaddition reactions. These reactions are vital for constructing various molecular frameworks in organic chemistry, which can be applied in drug development and other fields (Hallinan et al., 2002).

Mechanism of Action

Target of Action

Nitrazolam primarily targets the central benzodiazepine receptors in the brain. These receptors are associated with inhibitory gamma-aminobutyric acid (GABA) receptors. The interaction of this compound with these receptors enhances the binding activity of GABA, a major inhibitory neurotransmitter in the central nervous system .

Mode of Action

This compound binds to the central benzodiazepine receptors, which are part of the GABA receptor complex. This binding increases the affinity of GABA for its receptor, leading to an enhanced inhibitory effect. As a result, there is an increase in chloride ion influx into neurons, causing hyperpolarization and stabilization of the neuronal membrane. This action results in the sedative, anxiolytic, and muscle relaxant effects of this compound .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the GABAergic pathway. By enhancing GABAergic transmission, this compound increases the inhibitory effects of GABA throughout the central nervous system. This leads to a reduction in neuronal excitability and produces the calming effects associated with benzodiazepines .

Pharmacokinetics

This compound’s pharmacokinetics involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, this compound is absorbed into the bloodstream and distributed throughout the body. It is metabolized primarily in the liver by cytochrome P450 enzymes and is eventually excreted in the urine. The bioavailability of this compound is influenced by factors such as the rate of absorption and the extent of first-pass metabolism .

Result of Action

The molecular and cellular effects of this compound include sedation, anxiolysis, muscle relaxation, and anticonvulsant activity. These effects are due to the enhanced inhibitory action of GABA on neuronal activity, leading to decreased anxiety, muscle tension, and seizure activity .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of this compound. For example, the presence of other central nervous system depressants can potentiate the effects of this compound, while factors that alter liver enzyme activity can affect its metabolism and clearance .

properties

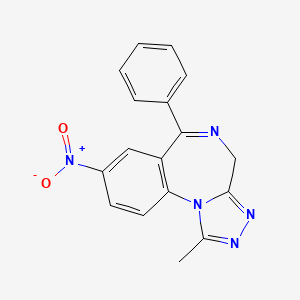

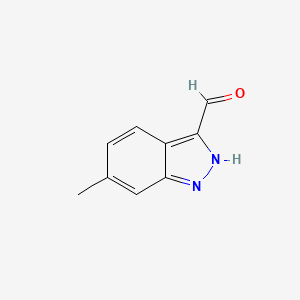

IUPAC Name |

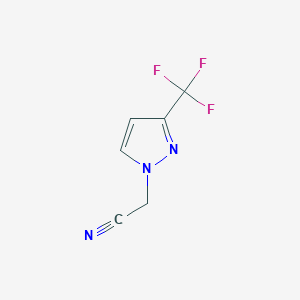

1-methyl-8-nitro-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N5O2/c1-11-19-20-16-10-18-17(12-5-3-2-4-6-12)14-9-13(22(23)24)7-8-15(14)21(11)16/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYRPNABWTHDOFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C3=C(C=C(C=C3)[N+](=O)[O-])C(=NC2)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401045827 | |

| Record name | Nitrazolam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401045827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

28910-99-8 | |

| Record name | Nitrazolam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028910998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nitrazolam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14717 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nitrazolam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401045827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NITRAZOLAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K499DBB308 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Iodobenzo[d][1,3]dioxole](/img/structure/B1591886.png)

![1-[3-(Trifluoromethyl)phenyl]propylamine](/img/structure/B1591889.png)